molecular formula C15H13FN4OS B2643343 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797225-36-5

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2643343
CAS No.: 1797225-36-5
M. Wt: 316.35
InChI Key: ANJKEKPONOWPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a synthetic small molecule compound of interest in early-stage drug discovery and chemical biology, particularly in oncology research. Its structure incorporates two privileged pharmacophores: a pyrazolo[1,5-a]pyrimidine core and a thioacetamide linker. The pyrazolo[1,5-a]pyrimidine scaffold is a well-known bioisostere of purine, which allows it to interact with the ATP-binding sites of various kinase enzymes . Kinases, such as Cyclin-Dependent Kinase 2 (CDK2), are critical regulators of the cell cycle and are prominent targets in cancer research . Compounds featuring this core structure have been extensively investigated as potent inhibitors of CDK2, leading to arrest of cancer cell proliferation and induction of apoptosis . The molecule is engineered with a 2-methyl group on the pyrazolopyrimidine ring and a (4-fluorophenyl)thio moiety, which are common modifications aimed at optimizing the compound's affinity for its target and its overall drug-like properties. The acetamide linker serves as a flexible connector, a feature successfully utilized in other bioactive molecules to bridge heterocyclic systems . This compound is supplied For Research Use Only. It is intended for use in laboratory research, such as in vitro binding assays, enzymatic activity studies, and cellular proliferation experiments. It is not intended for human, veterinary, or diagnostic use. Researchers are encouraged to conduct their own safety and efficacy evaluations to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-10-6-14-17-7-12(8-20(14)19-10)18-15(21)9-22-13-4-2-11(16)3-5-13/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKEKPONOWPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions This can be achieved using condensation reactions between appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-fluorophenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs in Pyrazolopyrimidine and Acetamide Families

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference ID
2-((4-Fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Pyrazolo[1,5-a]pyrimidine 4-Fluorophenylthio, 2-methyl ~347.38 (calculated) N/A (theoretical) N/A
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine Hydroxypyrimidinyl, 5-methylisoxazole ~297.33 (calculated) Antimicrobial potential
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Methyl groups, acetylhydrazone ~290–320 (varies) Herbicidal, fungicidal
2-((1-(2-Chloro-2-phenylethyl)-4-(phenethylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-morpholinophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chlorophenylethyl, morpholinophenyl 628.19 Kinase inhibition (inferred)

Key Differences and Implications

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core differs from triazolo[1,5-a]pyrimidine (e.g., ) in nitrogen atom positioning, which may alter electronic properties and binding affinity. Triazolo derivatives in exhibited herbicidal activity, suggesting that pyrazolo analogs like the target compound could share similar applications but require empirical validation . The pyrazolo[3,4-d]pyrimidine core in includes a fused pyrimidine ring system with a morpholinophenyl group, contributing to higher molecular weight (628.19 vs. ~347.38) and possibly improved solubility due to the morpholine moiety .

Substituent Effects: The 4-fluorophenylthio group in the target compound enhances electron-withdrawing effects compared to hydroxypyrimidinyl () or chlorophenylethyl () groups. This could influence redox stability and membrane permeability .

Biological Activity Trends: Acetamide-linked compounds with isoxazole () or morpholinophenyl () substituents showed antimicrobial or kinase-inhibitory activity, respectively. The target compound’s fluorophenylthio group may broaden its target spectrum, but this remains speculative without direct data . Methyl groups on the pyrazolopyrimidine core (as in the target compound) are associated with moderate bioactivity in triazolo analogs (), suggesting a possible baseline efficacy .

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a novel derivative within the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties and therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12_{12}H12_{12}F1_{1}N5_{5}S
  • Molecular Weight: 267.32 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl thio group and an acetamide moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines:

CompoundCancer Cell LineIC50_{50} (µM)
AHCT-1166.2
BT47D27.3

In these studies, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Anti-inflammatory Activity

Another notable aspect of the biological activity of pyrazolo[1,5-a]pyrimidines is their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses:

CompoundCOX-2 Inhibition IC50_{50} (µM)
C0.0455

This level of inhibition suggests that compounds like this compound could serve as effective anti-inflammatory agents.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cell proliferation and inflammation. Specifically, it may interact with protein kinases and transcription factors involved in these processes. Further studies are warranted to elucidate the precise molecular interactions.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and screened them against multiple cancer cell lines. The study highlighted that compounds with electron-withdrawing groups such as fluorine exhibited enhanced anticancer activity due to increased lipophilicity and better membrane permeability.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The study demonstrated that specific derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. The results indicated that these compounds might be beneficial in treating chronic inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.